molecular formula C6H6N2O B12356507 6-Methyl-5-methylidenepyrazin-2-one

6-Methyl-5-methylidenepyrazin-2-one

Cat. No.: B12356507
M. Wt: 122.12 g/mol
InChI Key: HEJFZHXBPZMDGN-UHFFFAOYSA-N
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Description

6-Methyl-5-methylidenepyrazin-2-one is a heterocyclic organic compound with a unique structure that includes a pyrazine ring substituted with a methyl and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-methylidenepyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyrazine with acetic anhydride, followed by methylation using methyl iodide. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-methylidenepyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine carboxylic acids.

    Reduction: Formation of 6-Methyl-5-methylpyrazin-2-one.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

6-Methyl-5-methylidenepyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methyl-5-methylidenepyrazin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-hepten-2-one: A structurally similar compound with different functional groups.

    2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Another pyrazine derivative with distinct biological activities.

Uniqueness

6-Methyl-5-methylidenepyrazin-2-one is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

6-methyl-5-methylidenepyrazin-2-one

InChI

InChI=1S/C6H6N2O/c1-4-5(2)8-6(9)3-7-4/h3H,1H2,2H3

InChI Key

HEJFZHXBPZMDGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C=NC1=C

Origin of Product

United States

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